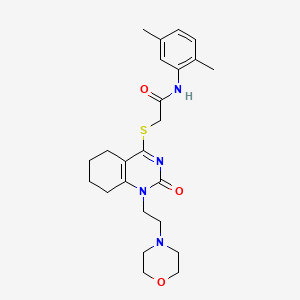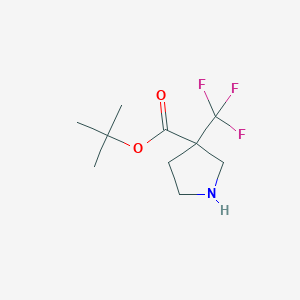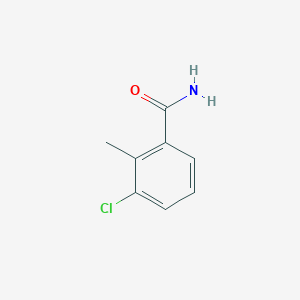![molecular formula C30H38Br2N2S3 B2608026 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 457931-23-6](/img/structure/B2608026.png)
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications, such as organic photovoltaics and organic field-effect transistors .
Wirkmechanismus
Target of Action
The primary targets of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole are optoelectronic applications . This compound and its derivatives have been widely used as strong acceptors for enhancing π-stacking and improving the charge carrier transport properties in these applications .
Mode of Action
this compound interacts with its targets by enhancing π-stacking and improving the charge carrier transport properties . This results in enhanced copolymer solubility and effective packing between the chains .
Biochemical Pathways
The affected pathways of this compound involve the enhancement of π-stacking and the improvement of charge carrier transport properties . The downstream effects include favorable optical and electrochemical properties with low band gaps and strong π–π intermolecular interactions .
Pharmacokinetics
It’s noted that the compound exhibits favorable optical and electrochemical properties .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of π-stacking, improvement of charge carrier transport properties, and the promotion of strong π–π intermolecular interactions . These effects contribute to the compound’s role in optoelectronic applications .
Action Environment
It’s worth noting that the compound’s effectiveness in optoelectronic applications suggests that it may be robust against a variety of environmental conditions .
Biochemische Analyse
Biochemical Properties
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, enhancing π-stacking and improving charge carrier transport properties . The nature of these interactions involves strong π–π intermolecular interactions, which facilitate efficient charge transport and stability in biochemical environments .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the charge carrier mobility in cells, thereby affecting cellular communication and metabolic activities . Additionally, it has been observed to impact the expression of genes involved in cellular stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a strong acceptor, enhancing π-stacking and improving charge carrier transport properties . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function . Computational studies have revealed stable conformations and possible interactions that contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and minimal degradation, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its optoelectronic properties and continue to influence cellular functions without significant loss of activity . Long-term studies have shown consistent effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances cellular communication and metabolic activities without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular stress and metabolic dysregulation . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to enhance charge carrier transport properties influences metabolic processes, leading to changes in metabolite concentrations and flux through metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biochemical activity . The compound’s distribution is influenced by its strong π–π interactions and ability to bind to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with biomolecules and contributes to its biochemical effects . The compound’s ability to localize within subcellular structures is essential for its role in cellular processes .
Vorbereitungsmethoden
The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound, which can be further purified and characterized. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in Stille or Suzuki coupling reactions to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings in the compound can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Photovoltaics: The compound is used as a building block for the synthesis of polymer semiconductors, which are employed in photovoltaic solar cell devices.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs due to its favorable optical and electrochemical properties.
Optoelectronic Devices: The compound’s strong electron-accepting properties make it suitable for various optoelectronic applications, including light-emitting diodes and sensors.
Vergleich Mit ähnlichen Verbindungen
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared with other benzothiadiazole derivatives, such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the octyl groups, which can affect solubility and packing properties.
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole: Another derivative with different substituents that can influence its electronic properties.
The uniqueness of this compound lies in its specific substituents, which enhance its solubility and packing properties, making it particularly suitable for certain optoelectronic applications.
Eigenschaften
IUPAC Name |
4,7-bis(5-bromo-4-octylthiophen-2-yl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(35-29(21)31)23-17-18-24(28-27(23)33-37-34-28)26-20-22(30(32)36-26)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYLTENEOQNKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Br2N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate](/img/structure/B2607943.png)
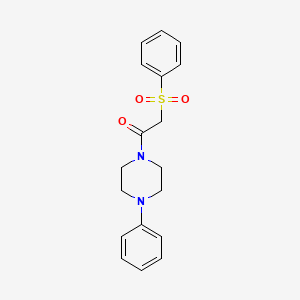
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)

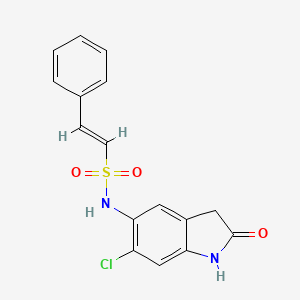
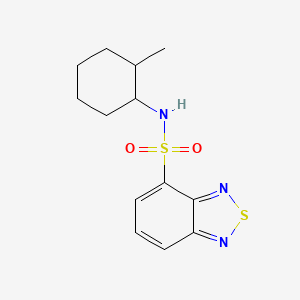

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)
